molecular formula C16H26N2O3 B4717414 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol

2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol

Cat. No. B4717414
M. Wt: 294.39 g/mol
InChI Key: VROKIDRANOFZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as DMPE or 2-[4-(3-methyl-2,4-dimethoxybenzyl)piperazin-1-yl]ethanol. The purpose of

Mechanism of Action

The exact mechanism of action of DMPE is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. DMPE has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anti-anxiety and anti-depressant effects.
Biochemical and Physiological Effects:
DMPE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative disorders. DMPE has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

DMPE has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMPE is also stable under a variety of experimental conditions. However, DMPE has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. DMPE is also relatively expensive compared to other compounds used in research.

Future Directions

There are several future directions for research on DMPE. One area of interest is the potential use of DMPE in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of DMPE in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of DMPE and its potential therapeutic applications.

Scientific Research Applications

DMPE has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects in animal models. DMPE has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-13-15(20-2)5-4-14(16(13)21-3)12-18-8-6-17(7-9-18)10-11-19/h4-5,19H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROKIDRANOFZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol

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